molecular formula C7H6BrNO3 B2354308 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid CAS No. 1784389-77-0

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B2354308
CAS No.: 1784389-77-0
M. Wt: 232.033
InChI Key: KPASSSMHUJGVEF-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted regioselective synthesis has been reported to produce isoxazole-linked compounds in good yields within a short time frame . This method is advantageous due to its efficiency and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include copper (I) or ruthenium (II) catalysts for cycloaddition reactions . Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce new heterocyclic compounds with varying biological activities.

Scientific Research Applications

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1,2-oxazole-4-carboxylic acid
  • 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid
  • 3-Bromo-1,2-oxazole-4-carboxylic acid

Uniqueness

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a cyclopropyl group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form new derivatives further enhances its utility in scientific research .

Properties

IUPAC Name

3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPASSSMHUJGVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784389-77-0
Record name 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
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